molecular formula C26H20FN5O3 B2829860 N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide CAS No. 1029727-86-3

N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B2829860
CAS RN: 1029727-86-3
M. Wt: 469.476
InChI Key: CNCFVOPMCRBPBY-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C26H20FN5O3 and its molecular weight is 469.476. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide is related to compounds that demonstrate significant antifungal properties. For instance, derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as effective fungicides against Candida species and show broad antifungal in vitro activity against various fungi species, including molds and dermatophytes. These derivatives also exhibited in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Pharmaceutical Applications

The compound also bears resemblance to various pharmaceutical agents. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which are structurally similar, have been reported to have diverse activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).

Coordination Chemistry and Antioxidant Activity

This compound's derivatives are also important in coordination chemistry and possess antioxidant activities. For instance, two pyrazole-acetamide derivatives have been used to synthesize coordination complexes with cobalt and copper. These complexes exhibit significant antioxidant activity, indicating potential for application in fields requiring antioxidant properties (Chkirate et al., 2019).

Synthesis of Antimicrobials

The compound is also relevant in the synthesis of antimicrobials. For example, derivatives like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine have been used to synthesize potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar et al., 2007).

Natural Antioxidant Sources

Additionally, nitrogen-containing bromophenols, similar in structure to the subject compound, have been isolated from marine algae and show potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Synthesis of Kinase Inhibitors

Derivatives of this compound are key intermediates in the synthesis of selective kinase inhibitors. For instance, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide is a crucial intermediate for synthesizing inhibitors of epidermal growth factor receptor (EGFR) kinase, which are important in cancer treatment (Jiang et al., 2011).

properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3/c1-15-6-9-19(10-7-15)29-22(33)14-32-13-21(23(34)20-11-8-16(2)28-25(20)32)26-30-24(31-35-26)17-4-3-5-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCFVOPMCRBPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide

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